N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
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Overview
Description
This compound is a benzamide derivative with a fluorine atom on the benzene ring and a sulfonyl-ethyl-piperazine moiety attached to the amide nitrogen . Benzamide derivatives are known to have various biological activities, and the piperazine moiety is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a benzene ring, which is aromatic, and a piperazine ring, which is a saturated heterocycle. It also has a sulfonyl group and an amide group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity. The amide could potentially be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution, although the electron-withdrawing amide group would deactivate the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and sulfonyl groups, along with the piperazine ring, would likely make this compound quite polar and potentially soluble in water .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of derivatives by nucleophilic substitution reactions with various sulfonyl chlorides. Among these derivatives, compounds 6d, 6e, and 6i demonstrated significant antiproliferative activity against human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32) in vitro . Further studies are warranted to explore its mechanism of action and potential clinical applications.
Antimicrobial Properties
While not extensively studied, the compound’s structural features suggest it could exhibit antimicrobial activity. Similar sulfonyl-containing compounds have shown promise in inhibiting microbial growth . Investigating its effects against specific pathogens could provide valuable insights.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S.ClH/c1-2-18-8-10-19(11-9-18)23(21,22)12-7-17-15(20)13-5-3-4-6-14(13)16;/h3-6H,2,7-12H2,1H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODEALMVAMATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride |
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